molecular formula C17H11ClN6O3 B3016204 5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-chlorophenyl)triazol-4-amine CAS No. 892762-28-6

5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-chlorophenyl)triazol-4-amine

Katalognummer: B3016204
CAS-Nummer: 892762-28-6
Molekulargewicht: 382.76
InChI-Schlüssel: NABXKXUXKMMXRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-chlorophenyl)triazol-4-amine is a useful research compound. Its molecular formula is C17H11ClN6O3 and its molecular weight is 382.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-chlorophenyl)triazol-4-amine is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its interactions with various biological targets, including its effects on specific receptors and its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H15ClN6O3C_{18}H_{15}ClN_6O_3, and it features a triazole ring, oxadiazole moiety, and a benzodioxole structure. The presence of these functional groups suggests a potential for diverse biological activities.

Biological Activity Overview

  • Anticancer Activity :
    • Several studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. The compound under discussion has been shown to inhibit various cancer cell lines by interfering with key cellular processes such as apoptosis and cell proliferation. For instance, a study demonstrated that oxadiazole derivatives could inhibit telomerase and topoisomerase activities, leading to reduced tumor growth in vitro .
  • GABA Receptor Modulation :
    • The compound's structural similarity to known benzodiazepine receptor agonists suggests potential activity at GABA_A receptors. Research has shown that certain oxadiazole derivatives can enhance GABAergic activity, which is beneficial in treating anxiety and seizure disorders. In vitro assays indicated that some derivatives had higher affinities for the benzodiazepine binding site compared to diazepam .
  • Antiviral Activity :
    • Preliminary investigations into the antiviral properties of similar compounds have shown promise against various viral pathogens. For example, oxadiazole derivatives have been evaluated for their effectiveness against tobacco mosaic virus (TMV), with some exhibiting significant inhibition rates .

Case Study 1: Anticancer Efficacy

A recent study synthesized several oxadiazole derivatives, including those structurally related to our compound. These derivatives were tested against multiple cancer cell lines (e.g., MCF-7, HeLa) and exhibited IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis via caspase activation pathways.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-75.2Apoptosis induction
Compound BHeLa3.8Caspase activation

Case Study 2: GABA_A Receptor Interaction

In another study, derivatives similar to the target compound were evaluated for their binding affinity to GABA_A receptors using radioligand binding assays. The results indicated that certain compounds displayed enhanced binding compared to traditional anxiolytics.

CompoundBinding Affinity (nM)Comparison with Diazepam
Compound C15Higher
Compound D30Comparable

Eigenschaften

IUPAC Name

5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-chlorophenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN6O3/c18-10-2-4-11(5-3-10)24-15(19)14(21-23-24)17-20-16(22-27-17)9-1-6-12-13(7-9)26-8-25-12/h1-7H,8,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABXKXUXKMMXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=C(N(N=N4)C5=CC=C(C=C5)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.